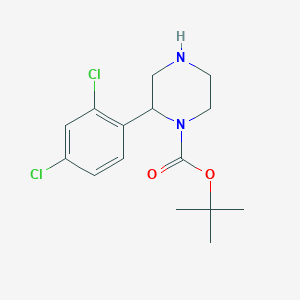

Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group on one nitrogen atom and a 2,4-dichlorophenyl substituent on the other. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antipsychotics, and anticancer agents. The Boc group enhances synthetic flexibility by enabling selective deprotection for further functionalization .

Properties

Molecular Formula |

C15H20Cl2N2O2 |

|---|---|

Molecular Weight |

331.2 g/mol |

IUPAC Name |

tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |

InChI Key |

URXRIXCIVVDGEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl piperazine-1-carboxylate (Starting Material)

This key intermediate is often prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to selectively protect one nitrogen atom with a tert-butyl carbamate group. The reaction is typically performed in an organic solvent such as dichloromethane at room temperature, followed by aqueous workup and purification via chromatography or crystallization.

Introduction of the 2,4-Dichlorophenyl Group

The 2,4-dichlorophenyl substituent can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen attacks a chlorinated aromatic ring activated by electron-withdrawing groups. For example, 2,4-dichlorophenyl halides can be reacted with tert-butyl piperazine-1-carboxylate under basic conditions in polar aprotic solvents like dimethylformamide at elevated temperatures.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling): Using palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and bases (e.g., sodium tert-butoxide), tert-butyl piperazine-1-carboxylate can be coupled with 2,4-dichlorophenyl bromides or chlorides in toluene at around 70 °C. This method offers high yields and selectivity.

Representative Reaction Conditions and Yields

| Step | Reaction Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Piperazine | Piperazine + di-tert-butyl dicarbonate, base | Dichloromethane | RT | 2-4 h | 85-95 | Standard Boc protection |

| SNAr Substitution | tert-Butyl piperazine-1-carboxylate + 2,4-dichlorophenyl chloride, base (K2CO3) | DMF | 100 °C | 24 h | ~40-50 | Moderate yield, requires purification |

| Pd-Catalyzed Amination | tert-Butyl piperazine-1-carboxylate + 2,4-dichlorophenyl bromide, Pd2(dba)3, BINAP, NaOtBu | Toluene | 70 °C | 1.5 h | 90-95 | High yield, cleaner reaction |

Purification Techniques

- Extraction with organic solvents such as ethyl acetate.

- Washing with water and brine to remove inorganic impurities.

- Drying over sodium sulfate.

- Chromatography on silica gel using mixtures of ethyl acetate and hexanes.

- Recrystallization from suitable solvents to obtain analytically pure product.

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals for tert-butyl group (singlet near 1.4 ppm), piperazine methylene protons (multiplets around 2.3-3.5 ppm), and aromatic protons of the dichlorophenyl group.

- Mass Spectrometry (MS): Molecular ion peak corresponding to $$C{15}H{20}Cl2N2O_2$$ with m/z around 331.

- Infrared Spectroscopy (IR): Carbamate carbonyl stretch near 1700 cm$$^{-1}$$.

- Elemental Analysis: Consistent with calculated values for carbon, hydrogen, nitrogen, and chlorine.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | $$C{15}H{20}Cl2N2O_2$$ |

| Molecular Weight | 331.2 g/mol |

| CAS Number | 1121599-74-3 |

| Key Intermediate | tert-Butyl piperazine-1-carboxylate |

| Main Synthetic Methods | SNAr substitution, Pd-catalyzed amination |

| Typical Yields | 40-95% depending on method |

| Solvents Used | DMF, toluene, dichloromethane |

| Catalysts | Pd2(dba)3, BINAP (for coupling) |

| Purification | Chromatography, recrystallization |

- Pd-catalyzed coupling reactions generally provide higher yields and cleaner products compared to nucleophilic aromatic substitution, which may require longer reaction times and harsher conditions.

- Protection of the piperazine nitrogen as a tert-butyl carbamate is crucial to control regioselectivity and facilitate purification.

- Reaction optimization includes controlling temperature, solvent choice, and stoichiometry to maximize yield and minimize by-products.

- Industrial scale synthesis may utilize continuous flow reactors to enhance reproducibility and safety.

Chemical Reactions Analysis

Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Scientific Research Applications

Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Positional Isomers of Dichlorophenyl Substituents

- Tert-butyl 4-(3-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5e): This compound () replaces the 2,4-dichlorophenyl group with a 3,4-dichlorophenyl-triazolyl moiety. Such differences may impact target selectivity, as seen in its role as a histone deacetylase (HDAC) inhibitor in breast cancer cells .

Extended Aromatic Systems

- Tert-butyl 4-(4-((6-(2,4-dichlorophenyl)-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate (): With a molecular weight of 613.51 g/mol, this compound incorporates a fused pyrido-pyrimidinone system linked to the dichlorophenyl group.

Functional Group Modifications

Triazole and Thioether Linkages

- Tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (5e) :

The thioether and triazole groups in 5e improve metabolic stability compared to the target compound’s direct aryl-piperazine linkage. This structural feature is critical in optimizing pharmacokinetic profiles for oral bioavailability .

Benzylidene and Acetyl Derivatives

- The benzylidene-thiosemicarbazide moiety demonstrates how hybrid structures can enhance anticancer activity through dual mechanisms (e.g., metal chelation and enzyme inhibition) .

Anticancer Activity

- The target compound’s dichlorophenyl group is associated with DNA methyltransferase (DNMT) or HDAC inhibition, as seen in structurally related carbazole derivatives () and triazole-piperazine hybrids (). For example, compound WK-26 () inhibits DNMT1 with IC₅₀ values in the nanomolar range, suggesting the dichlorophenyl group’s role in epigenetic modulation .

Enzyme Inhibition

Physicochemical Data

*LogP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including synthesis, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 303.20 g/mol. The compound features a tert-butyl group attached to a piperazine ring, which is further substituted with a 2,4-dichlorophenyl group. The presence of chlorine atoms enhances its lipophilicity and potentially its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Derivative : The reaction begins with the formation of a piperazine derivative through the reaction of piperazine with appropriate carboxylic acid derivatives.

- Substitution Reaction : The introduction of the 2,4-dichlorophenyl group is achieved via nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological assays.

Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Molecular docking studies have shown promising binding affinities to these receptors, warranting further investigation through in vitro assays .

Pharmacological Profiles

The pharmacological profile of this compound aligns with that of other piperazine derivatives known for their diverse therapeutic effects. Research indicates that compounds in this class can exhibit:

- Antidepressant Activity : By modulating serotonin levels.

- Antipsychotic Properties : Through dopamine receptor antagonism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in cell lines used for neurological research. For instance:

- Cell Viability Assays : Treatment with varying concentrations showed dose-dependent effects on cell viability in neuronal cell lines.

- Apoptosis Induction : Studies indicated that higher concentrations could induce apoptosis in specific cancer cell lines, possibly through pathways involving caspase activation .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 | 0.001 µM | Increased apoptosis | |

| Neuronal | Varies | Dose-dependent viability |

Animal Models

Research utilizing animal models has further validated the compound's efficacy:

Q & A

Q. What are the established synthetic routes for Tert-butyl 2-(2,4-dichlorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated aryl precursors and boronic acid derivatives. For example, tert-butyl piperazine intermediates react with 2,4-dichlorophenylboronic acid under conditions like Pd(PPh₃)₄ catalysis and Na₂CO₃ in toluene/ethanol at 80–100°C .

Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .

Critical factors :

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aryl substitution patterns) and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while piperazine N–CH₂ signals resonate at 3.0–4.0 ppm .

- Mass spectrometry (LCMS/HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₆H₂₁Cl₂N₂O₂, exact mass 367.09 g/mol).

- X-ray crystallography : Resolves stereochemical ambiguities. For tert-butyl piperazine derivatives, SHELX programs refine crystal structures, with R-factors <0.05 ensuring accuracy .

Advanced Research Questions

Q. How does the steric and electronic nature of the 2,4-dichlorophenyl group influence reactivity in cross-coupling or substitution reactions?

The 2,4-dichlorophenyl moiety exhibits:

- Steric hindrance : The 2-chloro substituent directs electrophilic substitution to the 5-position of the aryl ring, limiting regiochemical flexibility.

- Electronic effects : Electron-withdrawing Cl groups activate the ring toward nucleophilic aromatic substitution (e.g., with piperazine amines) but deactivate it toward electrophilic reactions.

Case study : In Pd-catalyzed couplings, electron-deficient aryl halides require higher temperatures (80–100°C) and stronger bases (e.g., K₂CO₃ vs. Na₂CO₃) to achieve acceptable yields .

Q. What methodologies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in biological assays (e.g., receptor binding) often arise from:

- Solubility variations : Use standardized DMSO stock solutions (<1% v/v in assays).

- Metabolic instability : Boc deprotection in vivo may alter activity. Comparative studies with deprotected analogs (e.g., free piperazines) are critical .

- Crystallographic validation : Ensure ligand-receptor docking models align with experimentally resolved structures (e.g., Protein Data Bank entries refined via SHELXL) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Strategies include:

- LogP optimization : The compound’s calculated LogP (~3.5) suggests moderate lipophilicity. Introducing polar groups (e.g., hydroxyls) improves aqueous solubility while retaining Boc protection for stability.

- Molecular dynamics (MD) simulations : Predict metabolic sites (e.g., ester hydrolysis susceptibility) and guide functionalization (e.g., fluorination to block cytochrome P450 oxidation) .

Q. Technical Challenges and Solutions

Q. How are low yields in multi-step syntheses mitigated, particularly during Boc protection/deprotection?

- Optimized Boc protection : Use anhydrous DCM and stoichiometric Boc₂O (1.2 equiv) with DMAP catalysis to minimize side reactions.

- Deprotection control : TFA in DCM (1:4 v/v) at 0°C prevents over-acidification, preserving the piperazine core .

- Workflow integration : Automated flash chromatography (e.g., Biotage systems) improves reproducibility in intermediate purification .

Q. What are the limitations of X-ray crystallography for this compound, and how are they addressed?

- Crystal growth challenges : Poor solubility in common solvents (e.g., hexane) necessitates mixed-solvent systems (e.g., DCM/ethanol).

- Twinned crystals : SHELXD and Olex2 software detect and correct twinning artifacts via intensity statistics and Patterson maps .

- Data resolution : High-flux synchrotron sources (e.g., Diamond Light Source) enhance data quality for low-occupancy substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.